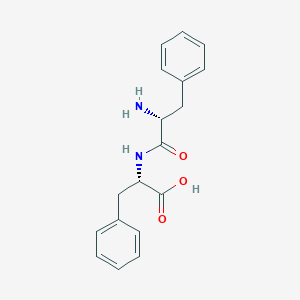

D-Phenylalanyl-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

2577-22-2 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1 |

InChI Key |

GKZIWHRNKRBEOH-CVEARBPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Synthesis Methodologies for D Phenylalanyl L Phenylalanine and Its Derivatives

Principles of Peptide Bond Formation in Heterochiral Dipeptides

The formation of a peptide bond is fundamentally a condensation reaction involving the carboxyl group of one amino acid and the amino group of another. khanacademy.orgyoutube.com This process, which results in the elimination of a water molecule, requires activation of the carboxylic acid to facilitate nucleophilic attack by the amino group. youtube.comkhanacademy.org While the basic mechanism is the same for both homochiral and heterochiral peptides, the stereochemical arrangement in heterochiral dipeptides, like D-Phe-L-Phe, can influence the spatial orientation and subsequent properties of the resulting molecule. nih.gov

The chirality of the constituent amino acids dictates the three-dimensional structure of the dipeptide. In heterochiral dipeptides, the side chains of the adjacent D- and L-amino acids are positioned on opposite sides of the peptide backbone. This contrasts with homochiral peptides where the side chains are on the same side. This difference in spatial orientation can lead to distinct intramolecular interactions and packing arrangements in the solid state. nih.gov Studies on diphenylalanine (FF) and its chiral derivatives have shown that heterochirality can lead to different mechanical and thermal stabilities in self-assembled structures compared to their homochiral counterparts. nih.gov The formation of the peptide bond itself is an energetically demanding process, and computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics and kinetics of this reaction, highlighting the influence of solvent media on the reaction pathway. nih.gov

Chemoenzymatic and Enzymatic Approaches for Dipeptide Synthesis

Enzymatic and chemoenzymatic methods offer significant advantages for peptide synthesis, most notably high stereoselectivity and mild reaction conditions, which minimize the risk of racemization and eliminate the need for extensive protecting group strategies common in purely chemical synthesis. nih.govinternationalscholarsjournals.comnih.gov These approaches often utilize hydrolases, such as proteases and lipases, in reverse, to catalyze the formation of peptide bonds. nih.govresearchgate.net The choice of enzyme, substrates (often amino acid esters), and reaction medium (such as organic solvents or frozen aqueous media) are critical factors for optimizing the yield and purity of the desired dipeptide. nih.govasm.org

For the synthesis of phenylalanyl-phenylalanine, aminopeptidases have been shown to be effective. For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) successfully catalyzed the synthesis of phenylalanyl-phenylalanine methyl ester in 98% methanol, using free phenylalanine as the acyl donor. asm.org This demonstrates the potential of enzymatic methods for creating dipeptides from simple, non-protected amino acid derivatives.

| Enzyme Class | Example Enzyme | Typical Substrates | Key Advantages |

| Proteases | Chymotrypsin, Papain, Thermolysin | N-protected amino acids, Amino acid esters | High stereospecificity, mild conditions. internationalscholarsjournals.comasm.org |

| Lipases | Various microbial lipases | Amino acid esters | Broad substrate scope, can function in organic solvents. internationalscholarsjournals.comresearchgate.net |

| Aminopeptidases | SSAP | Free amino acids, Amino acid esters | Can use non-N-protected acyl donors. asm.org |

Utilization of Phenylalanine Ammonia (B1221849) Lyases (PALs) for Enantiomeric Control

Phenylalanine ammonia lyases (PALs) are enzymes that typically catalyze the deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. nih.govnih.gov However, under high concentrations of ammonia, this reaction is reversible, providing a powerful tool for the enantioselective synthesis of L-phenylalanine and its analogues. nih.govmanchester.ac.uk

While PALs are highly specific for the L-enantiomer, their application in producing D-phenylalanine derivatives is less direct but critically important. The synthesis of D-amino acids can be achieved through a "MIO-independent" pathway that has been observed in PALs, which proceeds in a non-stereoselective manner, generating both L- and D-phenylalanine derivatives. nih.govmanchester.ac.uk More strategically, PALs are used in multi-enzyme cascade reactions. By coupling the PAL-catalyzed amination of a cinnamic acid derivative with a subsequent deracemization step, one can selectively produce the desired D-enantiomer. nih.gov Protein engineering and directed evolution have also been employed to create PAL variants with altered substrate specificity and enhanced activity, broadening the scope of accessible non-natural amino acids. nih.govresearchgate.net

Strategies for Deracemization in D-Phenylalanine Derivative Production

The production of enantiomerically pure D-phenylalanine is a crucial prerequisite for the synthesis of D-Phe-L-Phe. Deracemization strategies are employed to convert a racemic mixture of phenylalanine derivatives into a single, desired enantiomer. A prominent method is the chemoenzymatic cascade process. nih.gov

One such cascade involves coupling the amination of a cinnamic acid by a PAL with a deracemization system. nih.gov This system can use an L-amino acid deaminase (LAAD) to selectively oxidize the unwanted L-enantiomer to the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic amino acid, allowing for a dynamic kinetic resolution where the L-enantiomer is continuously recycled and converted into the desired D-enantiomer. nih.govresearchgate.net This approach has successfully produced various substituted D-phenylalanines with high yield and excellent optical purity. nih.gov

Another approach involves the asymmetric transformation of L-phenylalanine. This can be achieved by reacting L-phenylalanine with D-tartaric acid in the presence of an aldehyde catalyst, leading to the precipitation of D-tartaric acid · D-phenylalanine salt. google.com

Table: Chemoenzymatic Deracemization of p-Nitrophenylalanine nih.gov

| System Components | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|

This table illustrates the effectiveness of a one-pot cascade reaction combining PAL amination with a chemoenzymatic deracemization based on stereoselective oxidation and nonselective reduction to produce a D-phenylalanine derivative.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) was the original method for creating peptides before the advent of solid-phase techniques. springernature.com It remains a valuable method, particularly for large-scale synthesis or for peptides with structures that are difficult to assemble on a solid support. springernature.com The synthesis of a dipeptide like D-Phe-L-Phe in solution involves a series of protection, coupling, and deprotection steps. youtube.comyoutube.com

The general strategy involves:

Protection: The amino group of the N-terminal amino acid (D-Phenylalanine) and the carboxyl group of the C-terminal amino acid (L-Phenylalanine) are protected with temporary blocking groups (e.g., Boc or Z for the amino group; methyl or benzyl (B1604629) ester for the carboxyl group) to prevent unwanted side reactions. youtube.comyoutube.com

Coupling: The unprotected carboxyl group of the D-Phe derivative is activated using a coupling reagent (e.g., TBTU, DCC) and then reacted with the unprotected amino group of the L-Phe derivative to form the peptide bond. nih.gov

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final product.

A technique known as Group-Assisted Purification (GAP) chemistry has been developed to simplify the purification process in solution-phase synthesis, avoiding the need for chromatography by using a purification-assisting auxiliary group that can be easily removed and recovered. nih.govrsc.org

Control and Assessment of Stereochemical Purity During Synthesis

Ensuring the stereochemical integrity of the final dipeptide is critical. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur at various stages, particularly during the activation of the carboxylic acid for coupling. nih.gov The choice of coupling reagents and reaction conditions is therefore crucial to minimize this risk.

The stereochemical purity of the synthesized D-Phenylalanyl-L-phenylalanine must be rigorously assessed. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers. Specialized chiral stationary phases (CSPs) are used that interact differently with the stereoisomers, leading to different retention times. chiraltech.com

Gas Chromatography (GC): After appropriate derivatization to make the dipeptides volatile, GC on a chiral column can be used to determine chiral purity. nih.gov GC-mass spectrometry (GC-MS) provides both separation and structural confirmation. nih.gov

Marfey's Method: This technique involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized with a chiral reagent (like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The resulting diastereomers can be separated and quantified using standard reversed-phase HPLC, allowing for the determination of the D/L ratio for each amino acid. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine purity checks, NMR using chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers.

These methods are essential not only for final product analysis but also for optimizing synthesis protocols to prevent racemization. nih.gov For instance, studies on aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) have shown that racemization rates are highly dependent on pH and temperature. nih.gov

Conformational Landscape and Intramolecular Interactions of D Phenylalanyl L Phenylalanine

Theoretical and Computational Analyses of Dipeptide Conformations

Computational chemistry offers powerful tools to explore the vast conformational space of molecules and to identify their most stable structures. For D-Phenylalanyl-L-phenylalanine, these methods provide invaluable insights into the intramolecular forces that govern its three-dimensional architecture.

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in accurately predicting the electronic structure and energy of different molecular conformations. nih.gov These first-principles calculations have been extensively used to study the conformations of L-phenylalanine and its derivatives. nih.govrsc.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to optimize the geometry of various potential conformers and to calculate their relative energies. researchgate.net

These calculations take into account the subtle interplay of various non-covalent interactions, including hydrogen bonds between the amide proton and carbonyl oxygen, as well as π-π stacking and CH-π interactions involving the phenyl rings of the two residues. nih.gov The heterochiral (D-L) configuration is expected to significantly influence the preferred orientation of the phenyl side chains relative to each other and to the peptide backbone, compared to its homochiral (L-L or D-D) counterparts.

Exploration of Potential Energy Surfaces and Minimum Energy Structures

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters, such as torsion angles (phi, psi, and chi). researchgate.net By systematically scanning these angles, a multidimensional PES can be generated, revealing the landscape of possible conformations. The minima on this surface correspond to stable, low-energy structures of the dipeptide. researchgate.net

For this compound, the exploration of the PES would identify various local and global energy minima. These stable structures would differ in their backbone torsion angles (φ and ψ) and the rotational state (rotamers) of their phenyl side chains (χ1 and χ2). The relative energies of these minima, corrected for zero-point vibrational energy, provide an estimate of their populations at a given temperature. Studies on similar dipeptides have shown that even small changes in stereochemistry can lead to significant alterations in the PES and the relative stability of conformers. nih.gov

Analysis of Preferred Rotamers and Backbone Conformations

The peptide backbone conformation is characterized by the Ramachandran angles, φ and ψ. For dipeptides, these angles determine whether the backbone adopts an extended (β-strand like), folded, or turn-like structure. nih.gov In heterochiral dipeptides, the stereochemical constraints can lead to unique backbone conformations that are less common in homochiral peptides. Theoretical calculations for this compound would likely reveal a preference for specific regions of the Ramachandran plot, influenced by the need to accommodate the bulky phenyl groups in a sterically favorable manner while maximizing stabilizing intramolecular interactions.

Spectroscopic Probes of Molecular Conformation in Solution

While computational methods provide a theoretical framework for understanding molecular conformation, spectroscopic techniques offer experimental validation and insights into the dynamic nature of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. utoronto.ca For this compound, ¹H and ¹³C NMR spectroscopy can provide a wealth of information about its conformational preferences.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment. Variations in chemical shifts can indicate the presence of different conformers in equilibrium. nih.gov For instance, the upfield or downfield shifts of the aromatic protons can provide evidence for the proximity and orientation of the two phenyl rings. documentsdelivered.com

Coupling Constants: Three-bond scalar coupling constants (³J-couplings), particularly the ³J(HNHα) coupling constant, are related to the dihedral angle φ through the Karplus equation. Measuring these couplings can provide quantitative information about the backbone conformation. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can also be employed to study the self-assembly behavior of the dipeptide by measuring changes in the diffusion coefficient as a function of concentration. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Phenylalanine Residues in Peptides (in ppm) This table provides general chemical shift ranges. Specific values for this compound would require experimental measurement.

| Proton | Typical Chemical Shift Range (ppm) |

| Amide NH | 7.5 - 8.5 |

| α-CH | 4.0 - 5.0 |

| β-CH₂ | 2.8 - 3.5 |

| Aromatic CH | 7.0 - 7.5 |

Data inferred from general knowledge of peptide NMR and studies on related phenylalanine-containing peptides. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an exceptionally sensitive technique for probing the chiral structure of molecules, including the secondary structure of peptides and proteins. nih.gov

For this compound, the CD spectrum is expected to be a unique signature of its specific three-dimensional conformation in solution. The electronic transitions of the peptide bond and the aromatic chromophores of the phenyl rings contribute to the CD spectrum. The opposite chirality of the two amino acid residues will result in a complex CD spectrum that is distinct from that of the homochiral L-Phe-L-Phe or D-Phe-D-Phe dipeptides. researchgate.netresearchgate.net

The CD spectra of L- and D-phenylalanine show approximately equal but opposite signals. researchgate.net Therefore, the CD spectrum of the D-L dipeptide will reflect the conformational preferences that arise from the unique interactions between the two chiral centers. Changes in the CD spectrum as a function of solvent or temperature can provide insights into conformational changes and the stability of the predominant structures. researchgate.net Analysis of the CD bands in the far-UV region (around 190-240 nm) can provide information about the peptide backbone conformation, while the near-UV region (around 250-290 nm) is sensitive to the environment of the aromatic side chains.

Interplay of Non-Covalent Interactions Governing Conformation

The conformation of this compound is not static but rather exists as a dynamic equilibrium of various low-energy structures. The preferred conformations are governed by a delicate balance of attractive and repulsive forces within the molecule. Theoretical calculations on a closely related derivative, Fmoc-D-Phe-L-Phe-OFm (where Fmoc is 9-fluorenylmethoxycarbonyl and OFm is 9-fluorenylmethyl ester), have provided significant insights into these interactions. upc.edu

Intra-molecular Hydrogen Bonding Network Analysis

Intramolecular hydrogen bonds are crucial in stabilizing specific conformations of peptides. In this compound, the peptide backbone provides both hydrogen bond donors (N-H groups) and acceptors (C=O groups). The formation of these bonds can lead to folded or extended structures.

Computational studies on the Fmoc-D-Phe-L-Phe-OFm derivative revealed that the most stable conformation is a fully-extended arrangement. This extended structure is stabilized by two intramolecular hydrogen bonds that form five-membered rings, often referred to as C5 hydrogen bonds. upc.edu This type of hydrogen bond involves the interaction between the N-H of one amino acid residue and the C=O of the same residue.

The stability of different conformations can be influenced by the solvent environment. However, gas-phase studies and calculations in non-polar solvents are particularly useful for isolating and understanding the intrinsic intramolecular forces. nih.gov For dipeptides in general, the backbone conformational preferences are known to vary significantly, and these preferences are similar to those observed in larger peptides and proteins. nih.gov

| Interaction Type | Description | Stabilizing Effect |

| C5 Hydrogen Bond | N-H of a residue and the C=O of the same residue | Stabilizes extended conformations |

This table summarizes the key intramolecular hydrogen bond observed in theoretical studies of a D-Phe-L-Phe derivative.

Aromatic π-π Stacking Effects on Dipeptide Geometry

There are several geometries for π-π stacking, including face-to-face, parallel-displaced (offset), and T-shaped (edge-to-face). nih.gov In the case of the Fmoc-D-Phe-L-Phe-OFm derivative, theoretical calculations have shown that in certain arrangements, such as the head-to-tail (HT) packing of pre-formed antiparallel β-sheets, a hydrophobic core is formed which includes π-π stacking interactions between the Fmoc groups of adjacent molecules. upc.edu While this is an intermolecular interaction, it highlights the propensity of the aromatic moieties to engage in such stabilizing contacts.

The competition between stacked and T-shaped geometries is a known factor in the conformation of phenylalanine-containing peptides. nih.gov The relative orientation of the phenyl rings will depend on a balance between maximizing attractive electrostatic interactions and minimizing steric repulsion. For phenylalanine-phenylalanine interactions within proteins, electrostatically attractive geometries are almost exclusively observed. nih.gov

| Stacking Geometry | Description | Energetic Favorability |

| Face-to-Face | Rings are parallel and directly on top of each other | Generally unfavorable due to electrostatic repulsion |

| Parallel-Displaced | Rings are parallel but offset from one another | Favorable |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of the other | Favorable |

This table outlines the common geometries for π-π stacking interactions relevant to the phenyl rings in this compound.

Self Assembly Mechanisms and Supramolecular Architectures of D Phenylalanyl L Phenylalanine

Fundamental Driving Forces for Aromatic Dipeptide Self-Assembly

The spontaneous organization of aromatic dipeptides like D-Phe-L-Phe into ordered supramolecular structures is propelled by a combination of non-covalent interactions. These forces, though individually weak, collectively provide the thermodynamic impetus for the assembly process. rsc.org

Role of Hydrophobic Interactions and π-π Stacking

A primary driver for the self-assembly of aromatic dipeptides is the interplay of hydrophobic interactions and π-π stacking. nih.govfrontiersin.org The phenyl side chains of the phenylalanine residues are inherently hydrophobic and tend to minimize their contact with aqueous environments. rsc.orgacs.org This hydrophobic effect forces the peptide molecules to aggregate.

Simultaneously, the aromatic phenyl rings engage in π-π stacking, a non-covalent interaction between the electron clouds of adjacent aromatic rings. nih.govacs.org This stacking provides both energetic stabilization and a degree of order and directionality to the assembly process. nih.gov The combination of these forces is a key factor in the formation of stable, ordered nanostructures. researchgate.netnih.gov The incorporation of additional aromatic moieties, such as a fluorenylmethyloxycarbonyl (Fmoc) group, can further enhance these π-stacking and hydrophobic interactions, promoting rapid self-assembly. researchgate.net

Contribution of Electrostatic and Van der Waals Interactions

Alongside hydrophobic and aromatic interactions, electrostatic forces and Van der Waals interactions play a crucial role in the self-assembly of dipeptides. nih.govoup.com Electrostatic interactions can be both attractive and repulsive, and their net effect is highly dependent on the specific peptide sequence, the charge state of the terminal groups, and the surrounding environment, such as pH. mdpi.comresearchgate.net The head-to-tail hydrogen bonding between the protonated N-terminus (-NH3+) and the deprotonated C-terminus (-COO⁻) of the peptide backbone is a significant contributor to the stability of the assembled structures. oup.com

Influence of Stereochemistry on Self-Assembly Pathways and Morphology

The stereochemistry of the constituent amino acids is a critical determinant in the self-assembly of dipeptides, profoundly influencing the resulting structures and their properties. The use of heterochiral sequences, containing both D- and L-amino acids, offers a powerful strategy for creating unique and robust supramolecular architectures. unityfvg.it

Comparative Studies of Heterochiral vs. Homochiral Dipeptide Assembly

Comparative studies have revealed significant differences in the self-assembly behavior of heterochiral dipeptides, such as D-Phe-L-Phe, and their homochiral counterparts (L-Phe-L-Phe or D-Phe-D-Phe). Homochiral peptides often form more robust and uniform nanofibrous structures. nih.gov For instance, some homochiral cyclodipeptides have been observed to form hydrogels in specific solvents, while their heterochiral equivalents tend to form precipitates under the same conditions. nih.gov This difference is attributed to the distinct spatial arrangement of the side chains. In homochiral dipeptides, the side chains can orient on the same side, creating an amphipathic structure that facilitates gelation. bham.ac.uk In contrast, the side chains in heterochiral dipeptides often point in opposite directions, hindering the formation of such segregated hydrophilic and hydrophobic regions. nih.govbham.ac.uk

However, in some cases, heterochirality can promote self-assembly where the homochiral equivalent does not. frontiersin.org The introduction of a D-amino acid can induce specific conformations, such as turns, that are favorable for self-organization. researchgate.netacs.org

| Dipeptide Type | Key Stereochemical Feature | Typical Self-Assembly Outcome | Underlying Reason | Reference |

|---|---|---|---|---|

| Homochiral (e.g., L-Phe-L-Phe) | Side chains orient on the same side of the peptide backbone. | Can form robust, uniform nanofibrous hydrogels in suitable solvents. | Creates an amphipathic structure, facilitating organized assembly. | nih.govnih.govbham.ac.uk |

| Heterochiral (e.g., D-Phe-L-Phe) | Side chains often orient on opposite sides of the peptide backbone. | May form precipitates or different nanostructures (e.g., nanofibrils leading to transparent hydrogels). | Opposing side chains can disrupt packing required for some hydrogels but can also induce unique conformations that favor other types of assembly. | nih.govnih.govbham.ac.uk |

D-Amino Acid Incorporation as a Modulator of Self-Assembly Kinetics

The inclusion of a D-amino acid into a peptide sequence can significantly alter the kinetics of self-assembly. rsc.org In some systems, the presence of a D-amino acid can hinder the self-assembly process due to steric clashes and distortion of the molecular packing. rsc.org For example, the introduction of D-phenylalanine has been shown to arrest the fibril formation of L-phenylalanine, leading to the formation of flakes instead of fibers. researchgate.netnih.gov This inhibitory effect is being explored for its therapeutic potential. nih.govresearchgate.net

Conversely, in other contexts, the incorporation of a D-amino acid can accelerate or enable self-assembly. frontiersin.org By inducing specific secondary structures, a D-amino acid can create a more favorable pathway for the formation of ordered aggregates. rsc.org This modulation of assembly kinetics highlights the subtle yet powerful role of stereochemistry in controlling supramolecular polymerization. unityfvg.it

Formation of Diverse Nanostructured Morphologies

The self-assembly of D-Phenylalanyl-L-phenylalanine can give rise to a remarkable variety of nanostructured morphologies. One of the most well-documented outcomes is the formation of nanofibrils, which can entangle to form a three-dimensional network, resulting in a transparent hydrogel. nih.gov Beyond simple fibrils, more complex structures have also been observed. For instance, under certain conditions, such as spin casting onto a mica surface, L-phenylalanyl-L-phenylalanine has been shown to form large, intricate dendritic structures. rsc.org The initial step in the formation of these dendrites is the assembly of nanotubes, which then interact and grow into the larger, branched morphology. rsc.org The specific morphology that forms is highly sensitive to the experimental conditions, including solvent, concentration, pH, and temperature, demonstrating the tunability of the self-assembly process.

| Dipeptide | Observed Morphology | Formation Conditions/Notes | Reference |

|---|---|---|---|

| D-Phe-L-Phe | Nanofibrils, transparent hydrogel | Self-assembly in solution. | nih.gov |

| L-Phe-L-Phe | Large dendritic structures | Formed via spin casting on a mica surface; nanotubes are intermediate structures. | rsc.org |

| L-Phe-L-Phe | Needle-like crystals | Transformation from dendritic structures upon exposure to high humidity. | rsc.org |

| D-Phe-L-Phe (and halogenated derivatives) | Nanofibrils | Studied as a model for heterochiral self-organization. | nih.gov |

Mechanism of Nanotube and Nanofibril Formation

The formation of nanotubes and nanofibrils from D-Phe-L-Phe and its homochiral counterpart, L-Phe-L-Phe, is a widely studied phenomenon. These elongated structures are of interest for their potential applications in nanotechnology and material science. The underlying mechanism of their formation is a hierarchical process initiated by specific molecular interactions.

The self-assembly is primarily driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic phenyl rings of the phenylalanine residues. nih.govupc.edu In the case of L-Phe-L-Phe, crystallographic studies have revealed that the peptides can arrange into rings of hexagonal symmetry, where six peptide molecules are linked by head-to-tail hydrogen bonds between the protonated amine (NH3+) and deprotonated carboxylate (COO-) groups. nih.gov These rings then stack on top of each other to form channels with a hydrophilic core. nih.gov The exterior of these channels is decorated with the hydrophobic phenyl side chains, which engage in intricate three-dimensional stacking, providing further stability to the nanotubular structure. nih.gov While direct crystallographic evidence for D-Phe-L-Phe in this specific arrangement is less common, the strong tendency of di- and tri-phenylalanine peptides to form structures with significant β-sheet content suggests a similar mechanism involving the formation of extended peptide networks. nih.govnih.gov

Molecular dynamics simulations have provided further insights into the self-assembly pathway. These studies suggest that the process often begins with the formation of a bilayer structure, which then curls and closes to form a vesicle. researchgate.net This vesicle can subsequently transform into a more stable tubular structure. researchgate.net The chirality of the constituent amino acids plays a crucial role in the morphology of the final assembly. For instance, while L-Phe-L-Phe readily forms nanotubes, the presence of its enantiomer, D-Phe, can disrupt this process, leading to the formation of flake-like structures instead of fibrils. nih.gov This inhibitory effect is observed even at low percentages of D-Phe, highlighting the high stereochemical sensitivity of the self-assembly process. nih.gov

The formation of nanofibrils follows a similar principle of hierarchical self-assembly. Individual peptide molecules first associate to form protofibrils, which then intertwine and bundle together to create larger, more complex nanofibrillar networks. mdpi.comrsc.org This process is often nucleated, meaning that the formation of an initial stable "seed" structure is a critical and often rate-limiting step. researchgate.net

Assembly into Nanowires, Spherical Vesicles, and Micro-tapes

Beyond nanotubes and nanofibrils, D-Phe-L-Phe and related diphenylalanine peptides can self-assemble into a diverse array of other supramolecular structures, including nanowires, spherical vesicles, and micro-tapes. The specific morphology that emerges is highly dependent on the experimental conditions.

Nanowires: Vertically aligned peptide nanowires (PNWs) have been successfully grown on surfaces like gold. nih.gov These nanowires can be functionalized, for example with conductive polymers like polypyrrole, to create hybrid materials with potential applications in biosensing. nih.gov The formation of these nanowires is a form of solid-phase growth, where the peptide molecules organize themselves in a directed manner on a substrate. mdpi.com

Spherical Vesicles: The formation of spherical vesicles is often observed as an intermediate step in the pathway to nanotube formation. researchgate.net These hollow spheres are formed by the folding of bilayer sheets of the dipeptide. nih.gov Under certain conditions, these vesicles can be the stable, final morphology. The balance between peptide-peptide and peptide-solvent interactions is a key determinant of whether the assembly process stops at the vesicle stage or proceeds to form nanotubes. mdpi.com

Micro-tapes: Flat, tape-like microstructures are another observed morphology. researchgate.net These structures are essentially two-dimensional sheets of self-assembled peptides. The formation of these tapes is influenced by factors such as pH. rsc.org For instance, at low pH, some peptide amphiphiles form flat tapes, which then transition to twisted ribbons as the pH is increased. rsc.org This suggests that electrostatic interactions play a significant role in dictating the dimensionality of the final assembly.

The table below summarizes the different supramolecular architectures formed by this compound and related peptides.

| Supramolecular Architecture | Formation Mechanism Highlights | Key Influencing Factors |

| Nanotubes | Hierarchical assembly of peptide rings stabilized by hydrogen bonding and π-π stacking. Often proceeds via a vesicle intermediate. nih.govresearchgate.net | Peptide chirality, concentration. nih.govmdpi.com |

| Nanofibrils | Intertwining of protofibrils into larger bundles through a nucleation-dependent process. mdpi.comrsc.orgresearchgate.net | Peptide sequence, concentration. |

| Nanowires | Directed self-assembly on a solid substrate. mdpi.comnih.gov | Substrate properties, functionalization. nih.gov |

| Spherical Vesicles | Folding of bilayer sheets of the dipeptide, can be a stable final structure or an intermediate. nih.govresearchgate.net | Peptide-solvent interactions, concentration. mdpi.com |

| Micro-tapes | Formation of two-dimensional peptide sheets. researchgate.netrsc.org | pH, electrostatic interactions. rsc.org |

Hydrogel Formation through Peptide Self-Assembly

Hydrogels are three-dimensional networks of cross-linked polymers that can absorb and retain large amounts of water. D-Phe-L-Phe and other short peptides have been shown to form supramolecular hydrogels through the self-assembly of their constituent molecules into a network of entangled nanofibers. researchgate.net

The gelation process is a direct consequence of the hierarchical self-assembly of the peptides into nanofibrillar structures. As these nanofibers grow and intertwine, they create a porous network that entraps the solvent, leading to the formation of a gel. researchgate.net The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, are directly related to the density and connectivity of the nanofibrillar network.

Interestingly, while uncapped L-Phe-L-Phe does not typically form hydrogels on its own, its heterochiral counterpart, D-Phe-L-Phe, has been reported to self-assemble into nanofibrils that result in a transparent hydrogel. mdpi.com This highlights the profound impact of stereochemistry on the self-assembly behavior and the resulting material properties. Furthermore, chemical modifications, such as the addition of an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, can significantly enhance the hydrogelation ability of diphenylalanine peptides. mdpi.com

Environmental and Solution Condition Effects on Supramolecular Structure

The self-assembly of this compound is not solely dictated by its intrinsic molecular properties but is also exquisitely sensitive to the surrounding environment. Subtle changes in solvent composition, pH, and ionic strength can dramatically alter the course of self-assembly, leading to a diverse range of supramolecular architectures.

Impact of Solvent Polarity and Composition

The choice of solvent plays a critical role in modulating the non-covalent interactions that drive peptide self-assembly. The polarity of the solvent, in particular, can significantly influence the strength of hydrophobic and electrostatic interactions.

In highly polar solvents like water, the hydrophobic effect is a major driving force for the aggregation of the nonpolar phenyl side chains. nih.govresearchgate.net This leads to the formation of structures where the hydrophobic cores are shielded from the aqueous environment. Conversely, in less polar organic solvents, the hydrophobic interactions are weaker, and other interactions, such as hydrogen bonding, may become more dominant. nih.gov

Studies on diphenylalanine peptides have shown that varying the solvent can lead to different self-assembled morphologies. For instance, L-Phe-L-Phe can self-assemble into nanotubes in aqueous solutions, while in methanol, it tends to form fibrils. nih.govresearchgate.net This is attributed to the different ways the two solvents interact with the peptide and mediate the intermolecular forces. The use of solvent mixtures, such as hexafluoro-2-propanol (HFIP) with co-solvents like water, methanol, or acetone, provides a way to fine-tune the solvent polarity and control the resulting nanostructures. upc.edu For D-Phe-L-Phe, solutions in HFIP:methanol mixtures can lead to the formation of ultrathin nanofibers that align into larger fibers. upc.edu

The following table summarizes the effect of solvent on the self-assembly of diphenylalanine peptides.

| Solvent System | Observed Morphologies | Probable Underlying Effect |

| Water (High Polarity) | Nanotubes, Vesicles researchgate.netresearchgate.net | Strong hydrophobic effect driving aggregation of phenyl rings. |

| Methanol (Medium Polarity) | Fibrils nih.govresearchgate.net | Altered balance of hydrophobic and hydrogen bonding interactions. |

| HFIP/Co-solvent Mixtures | Nanofibers, Fibers, Spherulites upc.edu | Tunable polarity allowing for fine control over self-assembly pathways. |

pH and Ionic Strength Modulation of Self-Assembly Processes

The self-assembly of D-Phe-L-Phe, which contains ionizable amino and carboxyl groups, is highly sensitive to the pH and ionic strength of the solution. These parameters directly influence the charge state of the peptide and the strength of electrostatic interactions.

At its isoelectric point (pI), the dipeptide exists as a zwitterion, with a positively charged N-terminus (NH3+) and a negatively charged C-terminus (COO-). nih.gov This allows for strong head-to-tail electrostatic interactions that, in concert with π-π stacking, drive the formation of well-ordered structures like fibrils. nih.govnih.gov

Deviating from the pI by changing the pH alters the charge of the peptide. At low pH (acidic conditions), the carboxyl group is protonated (COOH), and the peptide carries a net positive charge. At high pH (basic conditions), the amino group is deprotonated (NH2), resulting in a net negative charge. nih.gov This introduction of net charge leads to electrostatic repulsion between the peptide molecules, which can hinder or alter the self-assembly process. For L-phenylalanine, it has been shown that at zwitterionic pH values, fibrillar structures dominate, whereas at cationic and anionic pH values, the morphology shifts to flakes. nih.govrsc.org This demonstrates that electrostatic repulsion can compete with and even override the π-π stacking interactions that favor fibril formation. nih.govrsc.org

Ionic strength also plays a crucial role. The addition of salt to the solution can screen the electrostatic charges on the peptide molecules. nih.gov This reduction in electrostatic repulsion can promote aggregation by allowing the hydrophobic interactions to become more dominant. nih.gov Studies on L-phenylalanine have shown that increasing the ionic strength leads to an increase in the size of the self-assembled particles. nih.gov

Investigation of Early-Stage Assembly and Dimerization Processes

Gas-phase studies using infrared action spectroscopy have been employed to investigate the structures of diphenylalanine dimers. vu.nlnih.gov These studies help to identify the key intermolecular interactions that govern the formation of the initial building blocks of the larger assemblies. For the linear L-Phe-L-Phe dimer, it is suggested that it adopts a less ordered structure compared to some of its cyclic or modified counterparts. vu.nlnih.gov The primary interaction appears to be a single intermolecular hydrogen bond between the C=O of one monomer and the OH of the carboxyl group of the other. nih.gov

In solution, the process is more complex due to the influence of the solvent. The dimerization and subsequent oligomerization are driven by a balance of forces, including hydrophobic interactions between the phenyl rings and hydrogen bonding between the peptide backbones. rsc.org The formation of a phenylalanine dimer assembly has been identified as a basic constituent of a light-emitting β-amyloid type nanofibril network. rsc.org This suggests that these small, well-defined oligomers can act as the fundamental building blocks for the hierarchical growth of larger supramolecular structures.

The initial aggregation is often a thermodynamically driven process, where the monomers in solution are in equilibrium with small aggregates. researchgate.net The kinetics of this process can be complex, often involving a nucleation-dependent mechanism where the formation of a stable nucleus is the rate-limiting step for the subsequent rapid growth of the nanostructure. researchgate.net

Hierarchical Organization and Bundling Phenomena in Dipeptide Structures

The self-assembly of this compound does not terminate at the formation of primary nanostructures. Instead, these initial assemblies serve as building blocks for a subsequent, more complex level of organization known as hierarchical self-assembly. This process leads to the formation of larger, more intricate supramolecular architectures, with bundling being a prominent outcome.

The initial self-assembly of diphenylalanine peptides in aqueous solutions can result in core-branched nanostructures. nih.gov These primary structures are driven by non-covalent interactions and can further assemble into more defined morphologies like nanofibers. nih.gov The specific architecture of the resulting hierarchical structure is significantly influenced by the characteristics of the surface on which the assembly occurs. nih.gov For instance, diphenylalanine pre-assemblies have been observed to form nanofibers on glass surfaces, while microvesicles form on microporous membranes. nih.gov

Aromatic groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, when attached to the peptide termini, can significantly influence and promote this hierarchical organization. csic.es The strong aromatic interactions provided by these groups drive the self-assembly process, often leading to the formation of nanofibers or nanotubes. csic.es These individual nanotubes or nanofibers then have a propensity to aggregate further.

One of the common hierarchical structures observed is the formation of bundled arrays. For example, L-Phe-L-Phe capped with aromatic groups has been shown to form bundled arrays of nanofibers. upc.edu Similarly, diphenylalanine derivatives can self-organize into bundled arrays of nanotubes. csic.es This bundling phenomenon is a key feature of the hierarchical organization, where individual fibrillar or tubular structures align and pack together, creating thicker, cable-like structures.

Under specific conditions, such as spin casting onto a mica surface, L-phenylalanyl-L-phenylalanine can form large, dendritic (tree-like) structures. rsc.org The formation of these intricate patterns is a multi-step hierarchical process, beginning with the formation of nanotubular structures which then interact and assemble into the final dendritic architecture. rsc.org These dendritic formations were found to be stable for several months under ambient conditions. rsc.org

The table below summarizes the observed hierarchical structures and the conditions or peptide modifications that lead to their formation.

| Peptide/Derivative | Initial Structure | Hierarchical Structure | Influencing Factors |

| Diphenylalanine (FF) | Core-branched nanostructures | Nanofibers, Microvesicles | Surface characteristics (glass vs. microporous membrane) nih.gov |

| Fmoc-L-Phe-L-Phe-OFm | Nanofibers | Bundled arrays of nanofibers | Solvent mixture (HFIP:acetone) upc.edu |

| Fmoc-FF-OFm | Not specified | Bundled arrays of nanotubes, Stacked braids, Doughnut-like shapes | Experimental conditions csic.es |

| L-phenylalanyl-L-phenylalanine | Nanotubular structures | Large dendritic structures | Spin casting on mica surface rsc.org |

This hierarchical assembly, from individual molecules to primary nanostructures and finally to complex bundled or dendritic architectures, highlights the sophisticated organizational capabilities inherent to the this compound molecular structure and its derivatives.

Molecular Interactions of D Phenylalanyl L Phenylalanine with Biological Systems

Dipeptide Interactions with Cellular Components: A Mechanistic Perspective

The specific stereochemistry and aromatic nature of D-Phenylalanyl-L-phenylalanine suggest it has the potential for precise interactions with biological macromolecules, although direct experimental evidence remains an area of active research.

Direct computational docking studies specifically investigating the interactions of the this compound dipeptide with defined protein targets are not extensively documented in publicly available scientific literature. However, a mechanistic perspective can be derived from the principles of molecular docking and the dipeptide's known structural features.

Computational docking simulates the binding of a ligand (the dipeptide) to the active or allosteric site of a protein target. The interaction would be governed by:

Aromatic Interactions: The two phenyl rings are capable of engaging in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine) within a protein's binding pocket.

Hydrogen Bonding: The amide backbone of the dipeptide provides hydrogen bond donors and acceptors, allowing it to form key interactions that stabilize its binding orientation.

Stereospecificity: The D-L configuration creates a unique three-dimensional shape. This stereochemistry is critical, as protein binding sites are chiral. The D-Phe-L-Phe dipeptide would exhibit highly selective binding to a target, fitting with much different affinity and orientation than its L-L, L-D, or D-D stereoisomers. This specificity could make it a potent and selective modulator of a target protein.

Docking studies on phenylalanine derivatives and other peptides show that these interactions are crucial for binding to targets like enzymes and protein-protein interfaces nih.govnih.gov.

| Parameter | Description | Relevance for D-Phe-L-Phe |

| Protein Target (Example) | Enzyme active site, protein-protein interface, or allosteric pocket. | The dipeptide's structure could allow it to mimic a natural substrate or disrupt a protein complex. |

| Key Interacting Residues (Hypothetical) | Aromatic (Phe, Tyr), Hydrophobic (Leu, Val), Charged (Asp, Arg). | Phenyl rings would likely interact with hydrophobic/aromatic pockets; the backbone with polar residues. |

| Dominant Interaction Types | Hydrophobic, π-π stacking, Hydrogen bonding, van der Waals forces. | The combination of aromatic and peptide features allows for a mix of these stabilizing forces. |

| Predicted Binding Energy (Example) | A negative value (e.g., -7 to -12 kcal/mol) indicating favorable binding. | The specific D-L stereochemistry would be a key determinant of binding affinity and achieving a low energy score. |

Specific experimental data on the direct effects of this compound on gene expression are limited. However, the mechanisms by which other short peptides modulate cellular pathways provide a framework for understanding its potential actions nih.gov.

Short peptides can influence cellular processes through several mechanisms:

Cell Surface Receptor Binding: The dipeptide could act as a signaling molecule by binding to specific receptors on the cell membrane. This binding would initiate an intracellular signaling cascade, often involving second messengers and protein kinases, which in turn phosphorylate and modulate the activity of transcription factors. These activated or repressed transcription factors then move to the nucleus to alter the expression of target genes youtube.com.

Direct Intracellular Action: Some short peptides are capable of penetrating the cell membrane and nucleus nih.gov. Once inside, they could potentially interact directly with DNA, histones, or other nuclear proteins to regulate gene expression epigenetically or by influencing the transcriptional machinery nih.gov.

Metabolic Influence: As a dipeptide, it could be transported into the cell and hydrolyzed into its constituent amino acids, D-Phe and L-Phe. While L-Phe would enter normal metabolic pathways, the presence of the unnatural D-Phe could have distinct metabolic consequences or signaling roles that indirectly affect cellular pathways and gene expression.

The inclusion of a D-amino acid would likely confer significant resistance to degradation by cellular proteases, potentially giving this compound a longer biological half-life compared to homochiral L-L dipeptides and allowing for more sustained interaction with its molecular targets biorxiv.org.

Advanced Characterization Techniques for D Phenylalanyl L Phenylalanine Supramolecular Structures

Microscopic Techniques for Morphological Elucidation

Microscopy techniques are indispensable for visualizing the size, shape, and surface features of D-Phe-L-Phe assemblies, which often exist on the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging the diverse morphologies formed by dipeptides. SEM provides high-resolution images of the surface topography of bulk samples, while TEM offers insights into the internal structure of thinly sliced or inherently thin specimens.

Research on phenylalanine-based dipeptides has revealed a variety of self-assembled structures. For instance, the zwitterionic form of L-Phenylalanine tends to form extended fibrillar networks. rsc.orgnih.gov However, the introduction of a D-amino acid can significantly alter this morphology. Studies have shown that in the presence of D-Phenylalanine, the fibrillar structures of L-Phenylalanine are disrupted, leading to the formation of crushed flakes instead. acs.org

Specifically for the heterochiral D-Phe-L-Phe dipeptide, TEM analysis has been instrumental in characterizing its self-organization. It has been observed that D-Phe-L-Phe assembles into homogeneous nanofibrils with a consistent diameter of approximately 4 nanometers. acs.org These nanofibrils are understood to be composed of two layers of dipeptide molecules organized around a central water channel, a structural motif that contributes to the formation of stable hydrogels. acs.org Advanced techniques like Field Emission Scanning Electron Microscopy (FESEM) are also employed to observe the final, detailed end-structures of these self-assembled systems. researchgate.net

Atomic Force Microscopy (AFM) is a premier technique for investigating the nanoscale topography of surfaces. It operates by scanning a sharp probe over a sample, providing a three-dimensional profile with exceptional resolution without the need for vacuum conditions. This makes it ideal for studying delicate biological assemblies in near-native environments.

AFM has been successfully used to study the self-assembly of the homochiral dipeptide, L-Phenylalanyl-L-phenylalanine, on mica surfaces. These investigations have detailed the formation of large, intricate dendritic structures. nih.gov The high resolution of AFM revealed that the growth of these complex dendrites is a hierarchical process, initiated by the formation and subsequent interaction of smaller nanotubular structures. nih.gov Although these specific dendritic formations were observed for the L-L isomer, the technique is equally applicable to characterizing the unique nanoscale topographies that D-Phe-L-Phe may form on various substrates. Such studies are crucial for understanding how chirality and surface interactions influence the final supramolecular architecture. The stability of these structures can also be assessed; for example, the dendritic assemblies of the L-L dipeptide were found to be stable in ambient conditions but would transform into needle-like crystals when exposed to high humidity. nih.gov

Diffraction Methods for Structural Determination

Diffraction techniques are essential for moving beyond morphology to determine the precise arrangement of atoms within a crystalline or semi-crystalline material. By analyzing the pattern of scattered radiation, researchers can deduce the crystal lattice parameters and molecular packing.

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining the atomic-level structure of crystalline materials. When a single crystal of sufficient size and quality is irradiated with an X-ray beam, it produces a unique diffraction pattern from which a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Obtaining suitable single crystals of phenylalanine and its peptides can be challenging, sometimes requiring the use of advanced computational methods, such as Density Functional Theory (DFT), to refine structures from powder diffraction data. psu.edunih.gov However, SCXRD analysis of various L-Phenylalanine-containing salts has provided valuable data on their crystal systems, space groups, and unit cell dimensions. sphinxsai.com These studies reveal how different counter-ions influence the crystal packing of the dipeptide.

X-ray diffraction analyses have also been critical in understanding the self-assembly of Phe-Phe dipeptides into nanotubes, confirming that the zwitterionic state of the peptide is a prerequisite for this type of organization. acs.org Furthermore, diffraction studies on a chemically modified D-Phe-L-Phe demonstrated that halogenation (specifically, iodination) could fundamentally alter the supramolecular packing, shifting it from a structure based on water channels to one composed of amphipathic layers. acs.org

Table 1: Representative Crystallographic Data for L-Phenylalanine Family Crystals

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| L-Phenylalanine hydrochloride | Orthorhombic | P2₁2₁2₁ | 27.762 | 7.039 | 5.376 | sphinxsai.com |

| L-Phenylalanine L-Phenylalaninium nitrate | Monoclinic | P2₁ | 12.53 | 5.375 | 14.96 | sphinxsai.com |

| L-Phenylalanine L-Phenylalaninium perchlorate | Monoclinic | P2₁ | 13.064 | 5.867 | 14.075 | sphinxsai.com |

When materials like D-Phe-L-Phe self-assemble into nanocrystals or fine fibrils that are too small for conventional SCXRD, electron diffraction becomes an invaluable tool. unisi.itresearchgate.net Electrons interact much more strongly with matter than X-rays, allowing for the collection of diffraction data from single nanocrystals or sample volumes that are orders of magnitude smaller. unisi.itcuni.cz

Techniques like 3D Electron Diffraction (3D ED) or Electron Diffraction Tomography (EDT) involve collecting a series of diffraction patterns as a single nanocrystal is tilted. unisi.itcuni.cz This allows for the reconstruction of the reciprocal space of the crystal, yielding data of sufficient quality for ab initio structure solution. unisi.it This is particularly revolutionary for complex organic and pharmaceutical compounds that often form nanocrystalline powders. researchgate.net

For fibrillar assemblies, electron diffraction is crucial for identifying characteristic structural features. It has been used to confirm the amyloidic nature of self-assembled L-Phenylalanine fibers, which exhibit a "cross-β" diffraction pattern. nih.gov This pattern is a hallmark of amyloid fibrils and indicates that the peptide backbones are oriented perpendicular to the fiber axis. Given that D-Phe-L-Phe also forms nanofibrils, electron diffraction is a key technique for determining their internal crystalline order. acs.org

Spectroscopic Characterization of Intermolecular Interactions

Spectroscopic techniques probe the energy levels within molecules, providing detailed information about chemical bonding, functional groups, and the subtle non-covalent interactions that hold supramolecular structures together.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly adept at identifying the hydrogen bonds that are fundamental to peptide self-assembly. The formation of intermolecular hydrogen bonds causes characteristic shifts in the vibrational frequencies of the involved functional groups. For instance, gas-phase IR action spectroscopy on phenylalanine-based dimers shows that redshifted (lower frequency) C=O stretching vibrations are direct evidence of intermolecular hydrogen bonding. nih.gov

FTIR spectroscopy is also highly sensitive to the local environment and crystalline packing. This allows it to distinguish between the racemic (DL) and pure enantiomeric (L or D) forms of solid-state amino acids. thermofisher.com Although the chemical structures are identical, their different crystal symmetries and hydrogen-bonding networks result in distinct spectral fingerprints. thermofisher.com Attenuated Total Reflection FTIR (ATR-FTIR) can be used to probe the ionization state (cationic, zwitterionic, or anionic) of the peptide's amino and carboxyl groups, which in turn governs the type of self-assembled morphology that is formed. rsc.orgnih.gov

Raman and IR spectra have been used to identify the protonation state in various phenylalanine-containing crystals, confirming the presence of zwitterionic L-phenylalanine alongside protonated phenylalaninium cations in certain crystal structures. researchgate.net These studies reveal the presence of extensive N-H···O and O-H···O hydrogen bonds from the shifts in stretching and bending modes. nih.gov

Table 2: Key Vibrational Modes for Characterizing Phenylalanine Dipeptides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference |

| Free O-H Stretch (Carboxyl) | ~3580 | Indicates non-hydrogen-bonded carboxylic acid group. | nih.gov |

| N-H Stretch (Amine/Amide) | 3000 - 3400 | Position and shape are sensitive to hydrogen bonding. | nih.gov |

| Carboxylic C=O Stretch | 1700 - 1770 | Redshifted when involved in hydrogen bonding. | nih.gov |

| Amide I (Peptide C=O Stretch) | 1600 - 1700 | Primary band for studying peptide secondary structure and H-bonding. | nih.gov |

| NH₂ Scissoring | ~1600 | Indicates the presence of a primary amine group. | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. In the context of D-Phenylalanyl-L-phenylalanine, FTIR is instrumental in identifying the functional groups involved in intermolecular interactions, particularly hydrogen bonding, which is a primary driving force for the self-assembly process.

The analysis of the FTIR spectrum of phenylalanine-based structures reveals characteristic bands corresponding to specific molecular vibrations. For instance, the vibrations of the charged NH3+ group and the carboxylate group (COO-) in the zwitterionic form are particularly informative. In studies of L-phenylalanine, pronounced bands are observed for the asymmetric and symmetric stretching vibrations of the NH3+ group, as well as the asymmetric and symmetric deformation vibrations of this group. researchgate.net The asymmetric vibrations of the COO- group also provide a distinct spectral signature. researchgate.net

Hydrogen bonding significantly influences the position and shape of these vibrational bands. The formation of hydrogen bonds typically leads to a red shift (lower wavenumber) and broadening of the stretching vibration bands of the involved groups, such as N-H and O-H. By comparing the FTIR spectra of self-assembled this compound with its constituent monomers, researchers can deduce the specific sites of hydrogen bonding.

Key vibrational regions in the FTIR spectrum for analyzing hydrogen bonding in phenylalanine-containing peptides include:

Amide I region (~1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration of the peptide bond. The position of this band is sensitive to the secondary structure (e.g., β-sheets, α-helices) and hydrogen bonding patterns. For example, a peak around 1770 cm⁻¹ can be attributed to the carboxylic C=O group, while a peak at 1700 cm⁻¹ corresponds to the peptide bond C=O group. nih.gov A shift in these peaks can indicate their involvement in hydrogen bonds. nih.gov

Amide II region (~1500-1600 cm⁻¹): Arises from N-H bending and C-N stretching vibrations. A broad peak in this region, for instance around 1614 cm⁻¹, can suggest the involvement of NH₂ groups in intermolecular hydrogen bonding. nih.gov

N-H Stretching region (~3000-3500 cm⁻¹): The stretching vibrations of N-H groups are highly sensitive to hydrogen bonding. Broad bands in this region are indicative of strong intermolecular hydrogen bonds. For example, experimental spectra of matrix-isolated phenylalanine show broad bands centered around 3340 and 3410 cm⁻¹, corresponding to NH stretching vibrations. nih.gov

The presence of zwitterionic forms, where the amino acid has both a positive (NH3+) and a negative (COO-) charge, can be confirmed by characteristic bands. For L-phenylalanine, asymmetric and symmetric stretching vibrations of the charged NH3+ group are found at 3068 cm⁻¹ and 3034 cm⁻¹, respectively. researchgate.net The asymmetric deformation vibration of the NH3+ group and the asymmetric vibration of the carboxylate group COO- are observed at 1608 cm⁻¹ and 1587 cm⁻¹, respectively. researchgate.net The insignificant shifts in the FT-IR spectra of D-phenylalanine and L-phenylalanine suggest a great similarity in the hydrogen bond energies formed by the -NH3+ and COO- groups in their crystal structures. yildiz.edu.tr

Table 1: Key FTIR Vibrational Bands for Phenylalanine Structures

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| NH Stretching | 3340 - 3410 | nih.gov |

| Asymmetric NH3+ Stretching | 3068 | researchgate.net |

| Symmetric NH3+ Stretching | 3034 | researchgate.net |

| Carboxylic C=O Stretching | ~1770 | nih.gov |

| Peptide C=O Stretching | ~1700 | nih.gov |

| Amide II (NH₂ Scissoring) | ~1614 | nih.gov |

| Asymmetric NH3+ Deformation | 1608 | researchgate.net |

| Asymmetric COO- Vibration | 1587 | researchgate.net |

| Symmetric NH3+ Deformation | 1525 | researchgate.net |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular vibrations and offering a unique "fingerprint" for the compound. scitechdaily.commdpi.com This method relies on the inelastic scattering of monochromatic light from a laser source. mdpi.com The resulting Raman spectrum reveals vibrational, rotational, and other low-frequency modes in a system. mdpi.com

For this compound, Raman spectroscopy is particularly useful for identifying the presence of the phenylalanine residue and probing its local environment within the supramolecular structure. The aromatic ring of phenylalanine gives rise to strong and characteristic Raman signals.

Key Raman bands for phenylalanine include:

Symmetric Ring Breathing Mode: A sharp and intense peak typically observed around 1004 cm⁻¹. flinders.edu.au This peak is a hallmark of the phenylalanine residue and is relatively insensitive to changes in the microenvironment and protein conformation. flinders.edu.au

In-plane Ring Deformation: A weaker band found at approximately 622 cm⁻¹. flinders.edu.au

Other Ring Vibrations: Peaks around 1030 cm⁻¹ are also associated with the phenylalanine ring. nsf.gov

The high sensitivity of Raman spectroscopy can be further enhanced by techniques like Surface-Enhanced Raman Scattering (SERS), which can significantly improve the detection of molecules, including phenylalanine and phenylalanine-terminated peptides. nsf.gov SERS experiments have shown that the most intense peaks for phenylalanine persist with slight shifts, for example from 1004 cm⁻¹ to 1002 cm⁻¹ and from 1030 cm⁻¹ to 1031 cm⁻¹. nsf.gov

Raman spectroscopy can also provide insights into the secondary structure of the peptide backbone, similar to FTIR. The Amide I (1630-1700 cm⁻¹) and Amide III (1230-1320 cm⁻¹) bands in the Raman spectrum are sensitive to the conformational state of the peptide. For instance, a band at 1659 cm⁻¹ can be associated with α-helical structures, while a band at 1671 cm⁻¹ can indicate the presence of β-sheet structures. flinders.edu.au

Table 2: Characteristic Raman Peaks for Phenylalanine

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Symmetric Ring Breathing | ~1004 | flinders.edu.au |

| Phenylalanine Ring Vibration | ~1030 | nsf.gov |

| In-plane Ring Deformation | ~622 | flinders.edu.au |

Solution-Phase Characterization

Understanding the behavior of this compound in solution is crucial for controlling its self-assembly into functional nanostructures. Techniques that can probe the size, distribution, and formation kinetics of aggregates in the solution phase are therefore essential.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. unchainedlabs.comnih.gov DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com

In the context of this compound, DLS is employed to monitor the formation and size of aggregates in solution. This information is critical for understanding the self-assembly process and the stability of the resulting nanostructures. For instance, DLS can be used to observe the increase in particle size of L-phenylalanine with increasing concentration, indicating the progression of self-assembly. nih.gov

The primary output of a DLS measurement is the hydrodynamic radius (Rh) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. DLS also provides information on the polydispersity index (PDI), which is a measure of the width of the particle size distribution. unchainedlabs.com A PDI value below 0.1 generally indicates a monodisperse sample, while a value above 0.7 suggests a very broad size distribution. nih.gov

DLS is highly sensitive to the presence of even small amounts of large aggregates due to the fact that the scattering intensity is proportional to the sixth power of the particle radius. nih.gov This makes it an excellent tool for detecting the early stages of aggregation.

Light Scattering for Self-Assembly Kinetics

Static Light Scattering (SLS) and time-resolved DLS can be used to study the kinetics of the self-assembly process of this compound. By monitoring the change in scattered light intensity over time, researchers can gain insights into the rate of aggregate formation.

In a typical self-assembly process, a lag phase, corresponding to the initial nucleation events, is often observed, followed by an exponential growth phase where existing nuclei grow into larger structures. nih.govresearchgate.net Light scattering analysis can effectively capture these different phases. For example, in studies of L-phenylalanine self-assembly, an increase in light scattering was observed beyond a certain concentration, indicating the onset of the self-assembly process. nih.govresearchgate.net Kinetic analysis of this process showed a lag phase followed by an exponential phase. nih.govresearchgate.net

Factors influencing the self-assembly kinetics, such as temperature and ionic strength, can also be investigated using light scattering. For instance, increasing temperature can enhance hydrophobic interactions, leading to the formation of higher-order assemblies, which can be observed as an increase in particle size by DLS. nih.gov Similarly, an increase in ionic strength can promote aggregation by suppressing electrostatic repulsion, also resulting in larger particle sizes. nih.gov

Optical and Electronic Property Characterization

The self-assembly of this compound can lead to the emergence of novel optical and electronic properties that are not present in the individual molecules. Characterizing these properties is essential for exploring potential applications in areas such as optoelectronics and biosensing.

Optical Absorption and Photoluminescence Spectroscopy for Electronic Transitions

Optical absorption and photoluminescence (PL) spectroscopy are fundamental techniques for investigating the electronic transitions in molecules and materials. UV-Visible absorption spectroscopy measures the wavelengths of light that are absorbed by the sample, providing information about the electronic energy levels. The aromatic phenylalanine residue is the primary chromophore in this compound, responsible for its UV absorption. nih.gov

The absorption spectrum of phenylalanine typically shows a maximum absorption wavelength (λmax) in the ultraviolet region. For L-phenylalanine, the molar extinction coefficient has been reported to be 195 cm⁻¹/M at 257.5 nm. omlc.org The absorption in the 230-300 nm range is dominated by the π-electron system of the phenyl ring. researchgate.net The lowest energy electronic transition in phenylalanine is a π → π* transition localized in the aromatic ring, occurring at approximately 4.66 eV (~266 nm). nih.gov

Photoluminescence spectroscopy, which measures the emission of light from a sample after it has absorbed photons, provides further insights into the excited electronic states. Phenylalanine is known to be fluorescent, with an emission spectrum that can be influenced by its environment and aggregation state. nih.govomlc.org The fluorescence quantum yield of phenylalanine in water is relatively low, at about 0.022. omlc.org

The self-assembly of this compound can lead to changes in both the absorption and emission spectra. The formation of aggregates can cause shifts in the absorption bands (either red or blue shifts) and changes in the fluorescence intensity and lifetime. For example, the aggregation of L-phenylalanine has been shown to result in the emergence of new emission bands in the visible region. peerj.com These changes are often attributed to exciton (B1674681) coupling between the aromatic rings of adjacent molecules within the supramolecular structure. The formation of non-fluorescent ground state complexes can also occur, leading to quenching of the fluorescence. nih.gov

Table 3: Optical Properties of Phenylalanine

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~257.5 nm | omlc.org |

| Molar Extinction Coefficient (at λmax) | 195 cm⁻¹/M | omlc.org |

| Lowest Energy Transition (π → π*) | ~4.66 eV (~266 nm) | nih.gov |

| Fluorescence Quantum Yield (in water) | 0.022 | omlc.org |

Second Harmonic Generation (SHG) Studies for Nonlinear Optical Properties

Second Harmonic Generation (SHG) is a powerful, non-invasive optical technique used to characterize the nonlinear optical (NLO) properties of materials. This phenomenon occurs when a material interacts with high-intensity incident laser light of a specific frequency (ω), causing the material to generate light at exactly twice the input frequency (2ω). A key requirement for a material to exhibit SHG is a non-centrosymmetric molecular arrangement. Materials that lack a center of inversion at the molecular level can produce a significant second-order nonlinear optical response. The self-assembly of chiral molecules, such as dipeptides, into well-ordered supramolecular structures often leads to the necessary non-centrosymmetric organization, making them promising candidates for NLO applications.

The study of dipeptide assemblies, particularly those containing phenylalanine, has revealed significant SHG activity. For instance, self-assembled nanostructures of diphenylalanine (Phe-Phe) have been reported to exhibit efficient frequency conversion, highlighting their potential for NLO applications. nih.gov This property is directly linked to the chiral nature of the constituent amino acids, which drives the formation of non-centrosymmetric crystalline structures. mdpi.com

Detailed research into derivatives of diphenylalanine provides quantitative insight into their NLO properties. In a study of a Boc-Phe-Phe dipeptide derivative functionalized with a benzothiazole (B30560) bicyclic ring, the resulting self-assembled nanostructures demonstrated notable NLO activity. mdpi.com The presence of a non-centrosymmetric crystalline structure within the sample was confirmed by a distinct second harmonic spectrum. mdpi.com

Similarly, investigations into another related dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which self-assembles into micro-tapes, have also shown a significant nonlinear optical response. rsc.orgpreprints.org The acentric symmetry of this dipeptide facilitates a strong SHG signal. rsc.org Optical second harmonic generation polarimetry is a common technique used to quantify this response, yielding the effective nonlinear optical coefficient (deff). rsc.org This value provides a measure of the material's efficiency in second-harmonic conversion.

The experimental setup for SHG measurements on these dipeptide structures typically involves a high-intensity laser, such as a mode-locked Ti:Sapphire oscillator, which provides short, powerful pulses. preprints.org The laser beam is focused onto the sample, and the generated second harmonic signal is then collected, filtered to remove the fundamental frequency, and detected. preprints.org By analyzing the intensity and polarization of the SHG signal as a function of the input laser's polarization, researchers can determine the components of the second-order susceptibility tensor and calculate the effective NLO coefficient.

The promising NLO properties of these phenylalanine-containing dipeptides underscore their potential for use in advanced optical devices. The ability to self-assemble into well-defined, non-centrosymmetric structures makes them attractive alternatives to traditional inorganic NLO crystals.

Research Findings on Related Dipeptides

While specific SHG data for this compound is not extensively available in the reviewed literature, studies on closely related compounds provide valuable benchmarks for the expected nonlinear optical performance of such dipeptide assemblies.

| Compound | Supramolecular Structure | Effective NLO Coefficient (deff) | Reference |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Micro-tapes | ≥ 0.67 pm/V | rsc.org |

| Boc-Phe-Phe-Benzothiazole Derivative | Nanospheres to Nanobelts | ~0.9 pm/V | mdpi.com |

These findings demonstrate that modified diphenylalanine peptides can exhibit significant nonlinear optical activity. The deff values, while lower than some state-of-the-art inorganic crystals like β-barium borate, are notable for organic materials and indicate a strong potential for optimization. rsc.org The ability to tune the self-assembly and, consequently, the NLO properties by modifying the peptide structure or the assembly conditions is a key advantage of these biomolecular systems. mdpi.com

Theoretical and Computational Methodologies in D Phenylalanyl L Phenylalanine Research

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular Dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of peptides into ordered nanostructures. This technique models the movement of atoms and molecules over time based on a force field, which defines the potential energy of the system. For D-Phe-L-Phe, MD simulations are instrumental in elucidating the fundamental mechanisms driving its self-assembly.

Research on related diphenylalanine (FF) peptides reveals the critical role of chirality in the assembly process. mdpi.commdpi.com MD simulations have shown that while L-Phe-L-Phe (L-FF) and D-Phe-D-Phe (D-FF) dipeptides self-assemble into helical nanotubes, their chirality is inverted at the supramolecular level; L-FF monomers form right-handed helical nanotubes, and D-FF monomers form left-handed ones. mdpi.comnih.gov This phenomenon highlights the hierarchical transfer of chirality from the molecular to the nanoscale.